

Commercial Availability and Analytical Guidance for Epanolol-d5

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Compound of Interest

Compound Name: Epanolol-d5

Cat. No.: B12422351

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the commercial availability of the deuterated internal standard, **Epanolol-d5**. It also outlines a representative analytical methodology for its quantification in biological matrices, which is crucial for pharmacokinetic and metabolic studies in drug development. The information presented here is intended to support researchers in sourcing this standard and developing robust bioanalytical assays.

Commercial Sourcing

Epanolol-d5 is available as a research chemical from specialized chemical suppliers. While a comprehensive list of all potential vendors is beyond the scope of this guide, it has been verified as available from suppliers such as Santa Cruz Biotechnology. For procurement, researchers are advised to contact such vendors directly to obtain quotes and lead times.

Quantitative Data

The precise quantitative data for a specific lot of **Epanolol-d5**, including its chemical purity and isotopic enrichment, is provided on the Certificate of Analysis (CofA) from the supplier. Researchers must obtain the lot-specific CofA for their records and to ensure the accuracy of their experimental results. The following table summarizes the typical data found on a CofA for a deuterated standard like **Epanolol-d5**.

Parameter	Typical Specification	Data Source
Chemical Purity (by HPLC/UPLC)	≥98%	Vendor CofA
Isotopic Enrichment	≥99 atom % D	Vendor CofA
Molecular Formula	C ₂₀ H ₁₈ D ₅ N ₃ O ₄	Product Data Sheet
Molecular Weight	374.45 g/mol	Product Data Sheet
Format	Solid or solution	Vendor Catalog

Experimental Protocol: Quantification of Epanolol-d5 in a Biological Matrix

The following protocol is a representative method for the analysis of Epanolol and its deuterated internal standard, **Epanolol-d5**, in a biological matrix such as human plasma. This method is based on established principles for the bioanalysis of beta-blockers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[1\]](#)[\[2\]](#)

1. Sample Preparation: Solid Phase Extraction (SPE)

- Objective: To extract the analyte and internal standard from the biological matrix and remove potential interferences.
- Materials:
 - Human plasma samples
 - **Epanolol-d5** internal standard spiking solution
 - Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)
 - Methanol, Acetonitrile, Water (LC-MS grade)
 - Formic acid
 - Ammonia solution

- Procedure:
 - Thaw plasma samples to room temperature.
 - Spike a known concentration of **Epanolol-d5** into each plasma sample (except for blank matrix samples).
 - Pre-treat the samples, for example, by dilution with an aqueous solution.
 - Condition the SPE cartridges with methanol followed by water.
 - Load the pre-treated plasma samples onto the SPE cartridges.
 - Wash the cartridges to remove interfering substances. A typical wash solution could be a mixture of methanol and water.
 - Elute the analyte and internal standard from the cartridges using an appropriate elution solvent, such as a mixture of methanol and acetonitrile containing an acid like formic acid.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Objective: To chromatographically separate the analyte from other components and to detect and quantify it using mass spectrometry.
- Instrumentation:
 - Ultra-High-Performance Liquid Chromatography (UHPLC) system
 - Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS C18, 2.1 x 150 mm, 1.8 µm) is a suitable choice.[\[3\]](#)

- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: A typical flow rate for a UHPLC system would be in the range of 0.2-0.6 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible chromatography.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for both Epanolol and **Epanolol-d5** need to be determined by infusing the individual compounds into the mass spectrometer. For **Epanolol-d5**, the precursor ion will have a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of unlabeled Epanolol.
 - Optimization: Parameters such as collision energy and cone voltage should be optimized for each analyte to achieve maximum sensitivity.

3. Data Analysis

- The concentration of Epanolol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (**Epanolol-d5**) and comparing this ratio to a calibration curve constructed from samples with known concentrations of Epanolol.

Visualizations

The following diagrams illustrate a typical workflow for the bioanalysis of **Epanolol-d5** and the general supply chain for acquiring this chemical standard.

*Supply Chain for **Epanolol-d5** Standard.*
*Bioanalytical Workflow using **Epanolol-d5**.*

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